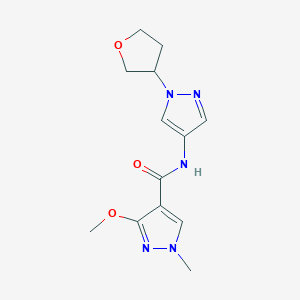

3-methoxy-1-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O3/c1-17-7-11(13(16-17)20-2)12(19)15-9-5-14-18(6-9)10-3-4-21-8-10/h5-7,10H,3-4,8H2,1-2H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTMGEGIJPHHAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=CN(N=C2)C3CCOC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-1-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from various studies and research findings.

Synthesis

The synthesis of 3-methoxy-1-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide typically involves the reaction of pyrazole derivatives with tetrahydrofuran and other reagents under controlled conditions. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry, which confirm its structural integrity and purity.

Anticancer Properties

Research indicates that 3-methoxy-1-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide exhibits notable anticancer activity. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). For instance, one study reported a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells, indicating its potential as an anticancer agent .

The mechanism underlying the anticancer effects of this compound appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell division. Docking simulations suggest that the compound interacts with the colchicine binding site on tubulin, thereby disrupting microtubule dynamics . This action leads to cell cycle arrest in the G2/M phase, preventing further proliferation of cancer cells.

Anti-inflammatory Activity

In addition to anticancer properties, this compound has shown promising anti-inflammatory effects. It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages . This suggests a dual role in managing both inflammation and cancer.

Case Studies

Several case studies have documented the biological activities of similar compounds within the pyrazole family:

- Compound 5 : Identified as a potent inhibitor of tubulin polymerization with IC50 values ranging from 0.08 to 12.07 mM, demonstrating significant anticancer properties .

- MK2 Inhibitors : Some derivatives have shown efficacy in reducing TNF-alpha production and inhibiting inflammatory pathways, highlighting their potential in treating autoimmune diseases .

Data Table: Biological Activity Overview

| Activity | Cell Line | Inhibition (%) | IC50 (mM) | Mechanism |

|---|---|---|---|---|

| Anticancer | HeLa | 38.44 | Not specified | Tubulin polymerization inhibition |

| Anticancer | HepG2 | 54.25 | Not specified | Cell cycle arrest (G2/M phase) |

| Anti-inflammatory | THP-1 (macrophage) | Significant reduction in TNF-alpha release | Not specified | Inhibition of inflammatory cytokines |

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Substituent Diversity :

- The target compound’s tetrahydrofuran-3-yl group introduces polarity and conformational flexibility, contrasting with aromatic substituents (e.g., 3a’s phenyl group) .

- Trifluoromethyl () and chloro () substituents enhance lipophilicity and metabolic stability, whereas the target’s methoxy group may improve solubility .

Synthetic Approaches :

- Pyrazole-carboxamides are typically synthesized via EDCI/HOBt-mediated coupling (), suggesting a similar route for the target compound. Modifications to introduce the tetrahydrofuran group would require specialized intermediates (e.g., tetrahydrofuran-3-yl-pyrazole amines) .

Physicochemical Properties :

- Melting Points : Aryl-substituted analogs (e.g., 3a–3d) exhibit higher melting points (123–183°C) due to crystalline packing from planar aromatic groups. The target compound’s tetrahydrofuran moiety may reduce crystallinity, lowering its melting point .

- Molecular Weight : The target compound (~342 g/mol) falls within the drug-like range, comparable to 3a (403 g/mol) but lighter than trifluoromethyl-substituted analogs (456 g/mol) .

Functional Group Impact on Bioactivity

- Tetrahydrofuran vs. Aryl Groups : The tetrahydrofuran ring’s oxygen atom may engage in hydrogen bonding with biological targets, unlike hydrophobic aryl groups in 3a–3d. This could enhance solubility but reduce membrane permeability .

Case Studies from Literature

- : Pyrazole-carboxamides with chloro and cyano substituents (3a–3e) showed moderate yields (62–71%) and variable melting points, underscoring the impact of substituents on synthetic efficiency .

- : A compound with a tetrahydrofuran-3-carboxamide group demonstrated the feasibility of incorporating oxygenated heterocycles into pyrazole derivatives, though biological data were absent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.